

Quantitative Profiling of FOBISIN 101

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fobisin 101

Cat. No.: S11208457

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The table below summarizes the key biochemical and functional data for **FOBISIN 101** as reported in foundational studies.

Assay Type	Target / Functional Readout	Reported IC ₅₀ / Effect	Key Findings
ELISA [1]	Binding of 14-3-3ζ to PRAS40	9.3 μM	Disrupts phosphoprotein binding to 14-3-3ζ.
ELISA [1]	Binding of 14-3-3γ to PRAS40	16.4 μM	Disrupts phosphoprotein binding to 14-3-3γ.
Functional Assay [1]	Stimulation of ExoS ADP-ribosyltransferase by all seven 14-3-3 isoforms	6 - 19 μM	Pan-14-3-3 inhibitor; blocks function of both phosphorylated and non-phosphorylated client proteins.
GST Pull-Down [1]	Interaction of 14-3-3 with Raf-1 and PRAS40	Effective disruption (dose-dependent)	Blocks interaction with full-length client proteins in cell lysates.

Experimental Protocols and Techniques

Here are detailed methodologies for key experiments involving **FOBISIN 101**, as described in the literature.

Protocol 1: Time-Resolved FRET (TR-FRET) Binding Assay

This homogenous, mix-and-read assay is suitable for high-throughput screening to identify compounds that disrupt 14-3-3/client protein interactions [2].

- **Principle:** Measures the interaction between a Europium (Eu)-labeled 14-3-3 protein and a dye-labeled (Dy647) phosphorylated peptide from a client protein (e.g., Bad). Inhibitors disrupt the interaction, reducing FRET signal.
- **Key Reagents:**
 - Recombinant His-tagged 14-3-3ζ protein.
 - Dy647-labeled pS136-Bad peptide (Sequence: Dy647-LSPFRGRSR[pS]APPNLWA).
 - Europium-chelate-conjugated anti-HexaHis antibody.
 - Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.5 mM DTT.
- **Procedure:**
 - **Complex Formation:** Pre-incubate His-14-3-3ζ with the anti-His-Eu antibody to form the donor complex.
 - **Assay Setup:** In a low-volume assay plate (384- or 1536-well), combine the donor complex, Dy647-pS136-Bad peptide (FRET acceptor), and the test compound (**FOBISIN 101**) in assay buffer.
 - **Incubation:** Incubate the reaction for 1-2 hours at room temperature protected from light.
 - **TR-FRET Measurement:** Read the plate on a compatible microplate reader. Measure the time-delayed fluorescence emission at 620 nm (Eu donor) and 665 nm (Dy647 acceptor).
 - **Data Analysis:** Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). The percentage inhibition is calculated relative to controls without the inhibitor.

Protocol 2: Surface Plasmon Resonance Imaging (SPRi) Screening

This label-free method uses small molecule microarrays to screen for antagonists and study binding kinetics [3].

- **Principle:** Small molecules (including **FOBISIN 101**) are covalently immobilized on a gold chip. Binding of the 14-3-3ζ protein to the chip surface is monitored in real-time via changes in the reflection angle of light.
- **Key Reagents:**
 - Gold-coated SPRi chips.
 - SH-(PEG)_n-COOH and SH-(PEG)_n-OH thiol solutions.

- Coupling reagents: EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and NHS (N-hydroxy succinimide).
- Purified 14-3-3ζ protein (and K49E mutant for specificity controls).
- **Procedure:**
 - **Chip Functionalization:** Clean gold chips with piranha solution. Incubate with a mixture of SH-PEG-COOH and SH-PEG-OH to form a self-assembled monolayer.
 - **Activation & Printing:** Activate the carboxylic acid groups with EDC/NHS. Using a microarray spotter, print small molecules (in DMSO with DMAP) onto the activated surface.
 - **Blocking:** Wash the chip thoroughly and block with a superbloc solution to minimize non-specific binding.
 - **Binding Analysis:** Place the chip in the SPRi instrument. Flow 14-3-3ζ protein solution over the chip and monitor the binding response in real-time.
 - **Specificity Controls:** Run parallel experiments with a 14-3-3ζ K49E mutant (a key binding groove residue) and other unrelated proteins (e.g., PtpA, BirA) to exclude false positives. Competition assays with known peptide inhibitors like R18 can also be performed.

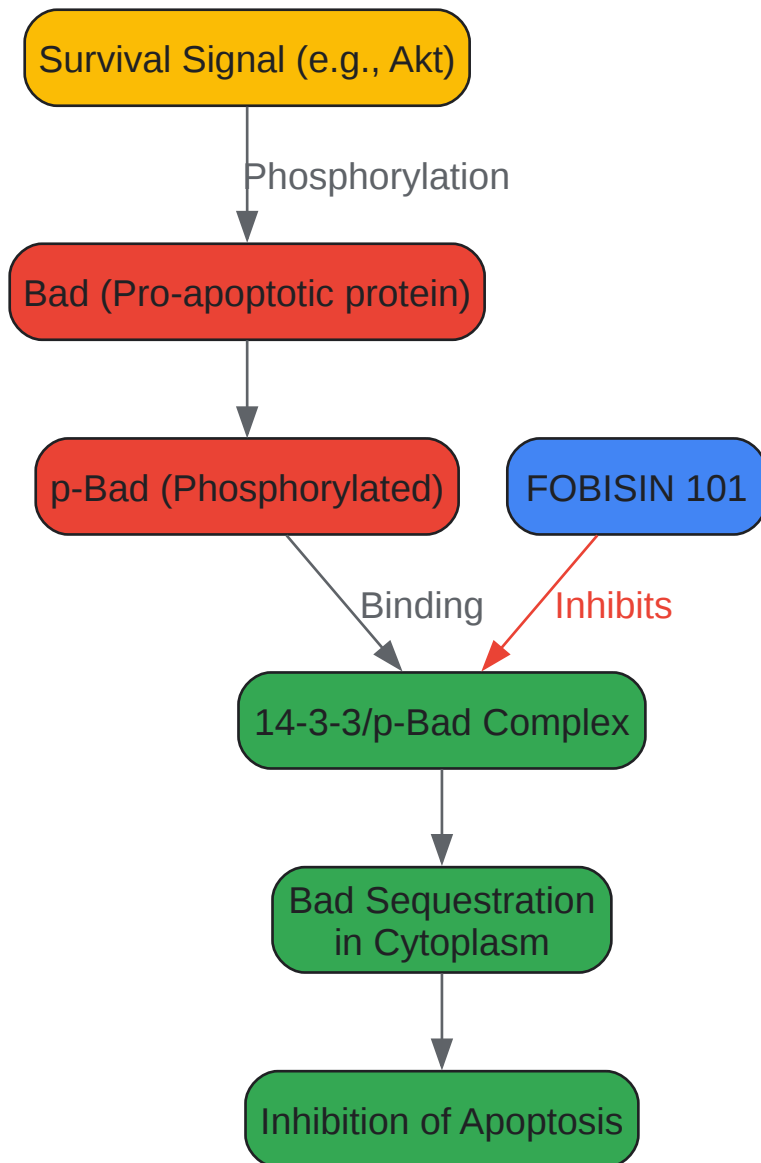
Protocol 3: GST Pull-Down Assay

This method validates the ability of **FOBISIN 101** to disrupt the interaction between 14-3-3 and full-length client proteins in a complex mixture [1].

- **Principle:** GST-tagged 14-3-3 protein is immobilized on glutathione beads and used to "pull down" binding partners from cell lysates. Inhibitors prevent this association.
- **Key Reagents:**
 - GST-14-3-3 fusion protein.
 - Glutathione Sepharose beads.
 - Cell lysate containing client proteins (e.g., from HEK293 or cancer cell lines).
 - Lysis/Wash Buffer: Standard PBS or RIPA buffer with protease and phosphatase inhibitors.
- **Procedure:**
 - **Bead Preparation:** Immobilize GST-14-3-3 on glutathione beads and block with BSA or serum albumin.
 - **Inhibition Reaction:** Incubate the GST-14-3-3 beads with cell lysate in the presence of increasing concentrations of **FOBISIN 101** (or DMSO vehicle). Incubate for 1-2 hours at 4°C with gentle rotation.
 - **Wash:** Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
 - **Elution & Analysis:** Elute the bound proteins with SDS-PAGE sample buffer. Analyze by Western blotting using antibodies against specific client proteins like Raf-1 or PRAS40.

Biological Context and Signaling Pathways

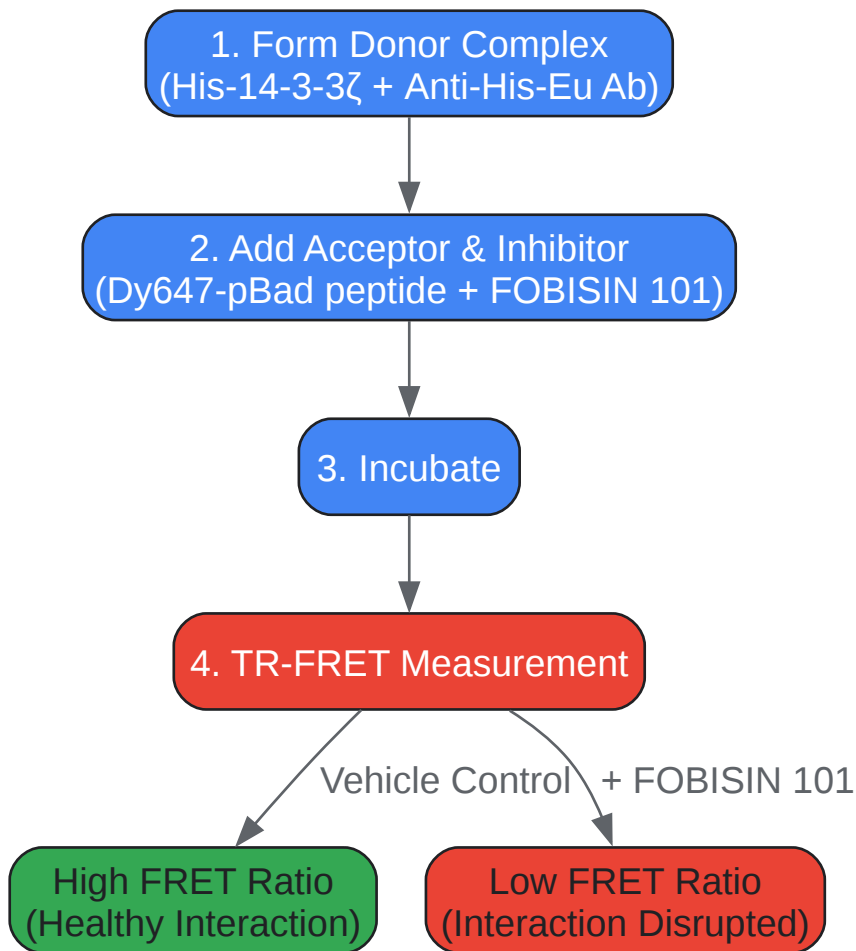
FOBISIN 101 targets the central hub function of 14-3-3 proteins. The diagram below illustrates its mechanism and the experimental workflow for the TR-FRET assay.



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Figure 1. **FOBISIN 101** disrupts the 14-3-3 anti-apoptotic pathway. Survival signals lead to Bad phosphorylation, enabling 14-3-3 binding and sequestering Bad away from mitochondria, thus inhibiting apoptosis. **FOBISIN 101** inhibits this protein-protein interaction.

The experimental workflow for validating this disruption via TR-FRET is outlined below.



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Figure 2. TR-FRET assay workflow for screening 14-3-3 inhibitors.

Key Considerations for Researchers

- **Solubility and Storage:** **FOBISIN 101** is typically dissolved in DMSO. The supplier recommends storing the powder at -20°C for up to two years, while DMSO stock solutions are stable for 6 months at -80°C [4].
- **Specificity Testing:** The K49E mutation in the binding groove of 14-3-3ζ significantly reduces **FOBISIN 101** binding. Including this mutant in your assays serves as a critical control for on-target effect [3].
- **Covalent Modification Potential:** The original crystallography study revealed that synchrotron X-rays induced **FOBISIN 101** to form a covalent bond with Lys120 in the 14-3-3 binding groove. This

suggests a unique potential for developing radiation-triggered therapeutic agents, which may be relevant for certain experimental designs [1] [5].

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To cite this document: Smolecule. [Quantitative Profiling of FOBISIN 101]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b11208457#fobisin-101-laboratory-techniques>]

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